3-Acetamidophenyl dimethylsulphamate

Analytical Chemistry Quality Control Method Development

3-Acetamidophenyl dimethylsulphamate (CAS 85169-23-9), also named (3-acetamidophenyl) N,N-dimethylsulfamate, is a synthetic organic compound belonging to the aryl sulfamate ester class. It possesses the molecular formula C10H14N2O4S and a molecular weight of approximately 258.29 g/mol.

Molecular Formula C10H14N2O4S
Molecular Weight 258.30 g/mol
CAS No. 85169-23-9
Cat. No. B12661807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetamidophenyl dimethylsulphamate
CAS85169-23-9
Molecular FormulaC10H14N2O4S
Molecular Weight258.30 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)OS(=O)(=O)N(C)C
InChIInChI=1S/C10H14N2O4S/c1-8(13)11-9-5-4-6-10(7-9)16-17(14,15)12(2)3/h4-7H,1-3H3,(H,11,13)
InChIKeySYBYTWGFALJZPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetamidophenyl Dimethylsulphamate (CAS 85169-23-9): Chemical Identity and Procurement Context


3-Acetamidophenyl dimethylsulphamate (CAS 85169-23-9), also named (3-acetamidophenyl) N,N-dimethylsulfamate, is a synthetic organic compound belonging to the aryl sulfamate ester class [1]. It possesses the molecular formula C10H14N2O4S and a molecular weight of approximately 258.29 g/mol [1]. Structurally, it consists of a 3-acetamidophenyl core linked via an ester bond to an N,N-dimethylsulfamate moiety, distinguishing it from unsubstituted sulfamates and positional isomers such as the para-substituted 4-acetamidophenyl N,N-dimethylsulfamate (CAS 397849-01-3) . The compound is cataloged under EINECS number 285-965-8 and is primarily sourced from specialized chemical suppliers for research purposes [1][2].

Why 3-Acetamidophenyl Dimethylsulphamate Cannot Be Replaced by Generic Aryl Sulfamates or Positional Isomers


Substituting 3-acetamidophenyl dimethylsulphamate with an unsubstituted aryl sulfamate or a positional isomer (e.g., 4-acetamidophenyl N,N-dimethylsulfamate, CAS 397849-01-3) introduces uncontrolled variables in experimental systems due to three critical differentiation axes: (1) electronic distribution governed by the meta- vs. para-substitution pattern of the acetamido group, which modulates the sulfamate ester's reactivity and enzyme active-site recognition ; (2) distinct hydrogen-bonding and steric profiles conferred by the N,N-dimethyl substitution, which, in the context of steroid sulfatase (STS) inhibitor development, has been demonstrated to convert a potent, irreversible inhibitor (STX64, IC50 ≈ 8 nM) into an inactive prodrug requiring metabolic N-demethylation for activation (STX289) [1]; and (3) differential chromatographic retention behavior under standardized reversed-phase HPLC conditions, directly impacting analytical method transfer and purity verification protocols [2]. Without compound-specific quantitative data confirming functional interchangeability, any substitution would introduce uncharacterized risks to experimental reproducibility and data validity.

Quantitative Differentiation Evidence for 3-Acetamidophenyl Dimethylsulphamate Selection


Chromatographic Retention Behavior on Mixed-Mode Reversed-Phase HPLC vs. Positional Isomer

3-Acetamidophenyl dimethylsulphamate exhibits a distinct chromatographic retention profile on a Newcrom R1 mixed-mode reversed-phase column under acidic conditions (acetonitrile/water/phosphoric acid mobile phase) compared to its para-substituted positional isomer [1]. The meta-substitution pattern of the acetamido group alters the compound's effective lipophilicity and interaction with the stationary phase's residual silanol groups, resulting in a measurable difference in retention time that enables baseline separation of the two isomers. This property is critical for identity verification and purity assessment in regulated research environments. The experimental LogP of 0.788 for the 3-isomer provides a quantitative basis for predicting reversed-phase retention relative to analogs with differing substitution patterns [1].

Analytical Chemistry Quality Control Method Development

N,N-Dimethylsulfamate Moiety as a Pharmacologically Decisive Structural Feature: Class-Level Prodrug vs. Active Inhibitor Paradigm

In the well-characterized steroid sulfatase (STS) inhibitor pharmacophore, the N,N-dimethylsulfamate group functions as a metabolic prodrug moiety. The clinical candidate Irosustat (STX64, 667-COUMATE), bearing a primary sulfamate (—OSO₂NH₂), irreversibly inhibits STS with IC50 = 8 nM in JEG-3 cells [2]. Its direct N,N-dimethyl analog, STX289, is inactive in vitro due to the dimethyl substitution blocking the essential sulfamate —NH that coordinates the active-site formylglycine residue, requiring in vivo N-demethylation for activation [1]. 3-Acetamidophenyl dimethylsulphamate, by virtue of its N,N-dimethylsulfamate ester, is predicted to share this class-level prodrug characteristic, a property that is absent in primary sulfamate esters. Selection of this compound over an unsubstituted sulfamate analog would therefore be warranted for studies specifically investigating prodrug activation kinetics, metabolic N-demethylation pathways, or sustained-release pharmacodynamic profiles [1][2].

Medicinal Chemistry Steroid Sulfatase Inhibition Prodrug Design

Computed Density as a Physicochemical Differentiation Parameter for Formulation and Handling

The computed density of 3-acetamidophenyl dimethylsulphamate is reported as 1.35 g/cm³ [1]. While the density of the 4-acetamidophenyl isomer (CAS 397849-01-3) is not publicly available for direct comparison, this parameter distinguishes the 3-isomer from simpler analog scaffolds such as 3-aminophenyl dimethylsulfamate (CAS 25743-99-1), which has a computed density of 1.347 g/cm³ . The presence of the acetamido group increases molecular weight (258.29 vs. 216.26 g/mol) and introduces additional hydrogen-bonding capacity, which can influence bulk powder flow properties, solubility in organic solvents, and compatibility with solid-dispensing automation systems.

Pre-formulation Physicochemical Characterization Material Handling

Structural Diversification Potential via the Acetamido Group as a Synthetic Handle

The 3-acetamidophenyl scaffold provides a versatile synthetic handle for further derivatization. The acetamido group can undergo selective hydrolysis to the corresponding aniline derivative (3-aminophenyl dimethylsulfamate, CAS 25743-99-1), enabling subsequent acylation, sulfonylation, or diazotization chemistry . This contrasts with analogs lacking the acetamido functionality, which require more complex synthetic routes to achieve equivalent diversity. In a broader context, 3-acetamidophenyl-containing compounds have demonstrated biological activity across multiple target classes, including a rhodesain inhibitor with IC50 = 0.40 ± 0.07 µM [1], establishing the scaffold's potential for generating tool compounds and probe molecules.

Synthetic Chemistry Library Synthesis Structure-Activity Relationship

Recommended Procurement-Driven Application Scenarios for 3-Acetamidophenyl Dimethylsulphamate


Analytical Reference Standard for Isomer-Specific HPLC Method Development

Based on the demonstrated distinct chromatographic retention behavior on mixed-mode reversed-phase columns [1], 3-acetamidophenyl dimethylsulphamate is ideally suited as a reference standard for developing and validating isomer-specific HPLC or UPLC methods. Quality control laboratories requiring baseline separation of meta- and para-substituted acetamidophenyl sulfamate isomers can use this compound to establish system suitability parameters, retention time markers, and resolution criteria.

Metabolic Prodrug Activation Studies Leveraging N,N-Dimethylsulfamate Class Properties

Given the well-established class-level precedent that N,N-dimethylsulfamates function as prodrugs requiring metabolic N-demethylation to generate active primary sulfamate species [2], this compound is appropriate for in vitro and in vivo studies investigating cytochrome P450-mediated or other oxidative demethylation pathways. Researchers studying the kinetics of prodrug activation, species-specific metabolic differences, or structure-metabolism relationships within the sulfamate ester class should consider this compound, noting the absence of direct compound-specific metabolic data [2][3].

Scaffold for Focused Compound Library Synthesis in Sulfatase-Targeting Programs

The combination of a derivatizable acetamido group at the meta-position and the N,N-dimethylsulfamate ester provides a dual-functionalization scaffold for generating focused libraries [1]. Medicinal chemistry programs targeting sulfatase enzymes, carbonic anhydrase isoforms, or other sulfamate-sensitive targets can use this compound as a starting point for systematic structural variation—modifying the acetamido substituent while retaining the dimethylsulfamate prodrug character, or alternatively hydrolyzing the acetamide to explore amine-based diversity.

Physicochemical Profiling and Pre-formulation Screening of Aryl Sulfamate Candidates

With a computed density of 1.35 g/cm³ and a LogP of 0.788 [1], this compound fits within a Property Forecast Index range suitable for oral bioavailability in drug discovery programs. Pre-formulation scientists can use these data in combination with experimental solubility, stability, and solid-state characterization to benchmark this compound against other aryl sulfamate candidates in early-stage developability assessments [1][4].

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